molecular formula C17H14N2OS B15186687 4(3H)-Pyrimidinone, 3-(1,1'-biphenyl)-2-yl-2-(methylthio)- CAS No. 89069-35-2

4(3H)-Pyrimidinone, 3-(1,1'-biphenyl)-2-yl-2-(methylthio)-

Cat. No.: B15186687
CAS No.: 89069-35-2
M. Wt: 294.4 g/mol
InChI Key: NKWLRMQSIJTFMJ-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylthio)- is a complex organic compound that features a pyrimidinone core substituted with a biphenyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylthio)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylthio)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Pyrimidinone, 3-(phenyl)-2-yl-2-(methylthio)-
  • 4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(ethylthio)-
  • 4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylsulfonyl)-

Uniqueness

4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

89069-35-2

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

2-methylsulfanyl-3-(2-phenylphenyl)pyrimidin-4-one

InChI

InChI=1S/C17H14N2OS/c1-21-17-18-12-11-16(20)19(17)15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-12H,1H3

InChI Key

NKWLRMQSIJTFMJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=O)N1C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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